molecular formula C11H10F3N3O2S B2431468 ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate CAS No. 955975-47-0

ethyl 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylate

Cat. No. B2431468
CAS RN: 955975-47-0
M. Wt: 305.28
InChI Key: OPRXTZLQAZZRCP-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group (-CF3), a pyrazole ring, and a thiazole ring. The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, trifluoromethyl groups can be introduced into organic compounds through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride .


Molecular Structure Analysis

The compound has a complex structure with a trifluoromethyl group attached to a pyrazole ring, which is further connected to a thiazole ring via an ethyl linker. The trifluoromethyl group is known to significantly affect the electronic properties of the molecule .


Chemical Reactions Analysis

The trifluoromethyl group is known to participate in various chemical reactions. It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Trifluoromethyl groups are known to have significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine .

Scientific Research Applications

Agrochemical Applications

Trifluoromethylpyridines, which share a similar structure to the compound , are widely used in the agrochemical industry . They are particularly effective in protecting crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .

Pharmaceutical Applications

Trifluoromethylpyridines and 1,2,4-triazoles are also used in the pharmaceutical industry . Five pharmaceutical products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Veterinary Applications

Two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . These compounds are likely used to treat or prevent diseases in animals.

Functional Materials

Trifluoromethyl-substituted 1,2,4-triazoles have found extensive applications in the field of functional materials . The unique properties of these compounds make them suitable for various applications.

Ligand Chemistry

1,2,4-Triazoles, especially those with trifluoromethyl substitutions, are used in ligand chemistry . They can act as ligands, binding to metal ions to form coordination compounds.

Biological Receptor Modulation

Triazoles can act as hydrogen bond acceptors or donors at the active site of biological receptors, modulating their activity . This makes them useful in the development of drugs and other bioactive compounds.

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that many bioactive compounds work through a mechanism based on the nucleophilic attack

Biochemical Pathways

Derivatives of similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . This suggests that this compound may also have potential therapeutic applications in neurodegenerative diseases and inflammation.

Future Directions

Trifluoromethyl groups are widely used in the pharmaceutical and agrochemical industries, and their use is expected to continue to grow . Future research may focus on developing new methods for introducing trifluoromethyl groups into organic compounds, as well as exploring new applications for these compounds .

properties

IUPAC Name

ethyl 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O2S/c1-3-19-9(18)7-5-20-10(15-7)17-8(11(12,13)14)4-6(2)16-17/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRXTZLQAZZRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201326598
Record name ethyl 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818937
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

955975-47-0
Record name ethyl 2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201326598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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